molecular formula C18H20FN3O3 B2424569 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097893-61-1

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No. B2424569
CAS RN: 2097893-61-1
M. Wt: 345.374
InChI Key: KFCJEJZFSPGPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and pharmacological properties. This compound is a pyrimidine-based molecule that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is not fully understood. However, studies have indicated that it may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA replication and repair. Additionally, it may inhibit the activity of proteins involved in cell proliferation and survival. Its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Its neuroprotective effects have been attributed to its ability to reduce oxidative stress and inhibit the activity of enzymes involved in neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine in lab experiments is its potential therapeutic and pharmacological properties. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Additionally, studies could be conducted to determine its efficacy in animal models and eventually in clinical trials. Furthermore, research could be conducted to explore its potential use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has been achieved through various methods. One of the commonly used methods is the reaction of 3-fluoro-4-methoxybenzoic acid with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(3-fluoro-4-methoxybenzoyl)pyrrolidine. This intermediate is then reacted with 2,6-dimethylpyrimidine in the presence of a base such as potassium carbonate to yield the final product.

Scientific Research Applications

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has been studied for its potential therapeutic and pharmacological properties. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have potential as an anti-inflammatory agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-11-8-17(21-12(2)20-11)25-14-6-7-22(10-14)18(23)13-4-5-16(24-3)15(19)9-13/h4-5,8-9,14H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCJEJZFSPGPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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